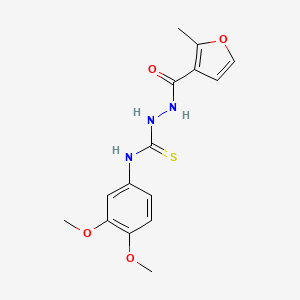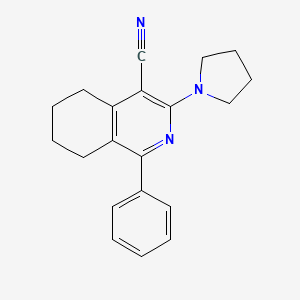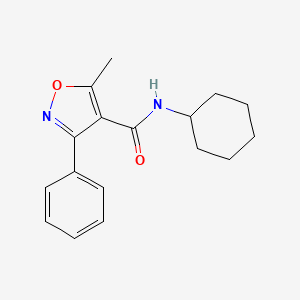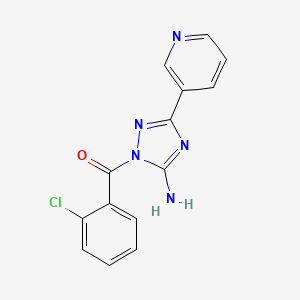
N-(3,4-dimethoxyphenyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide, commonly known as DMFHC, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. DMFHC belongs to the class of hydrazinecarbothioamide derivatives, which have been studied for their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.
作用機序
The mechanism of action of DMFHC is not fully understood. However, studies have shown that DMFHC inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. HDACs are overexpressed in many cancer cells and are associated with tumor progression and metastasis. Inhibition of HDACs by DMFHC leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMFHC has been shown to exhibit potent anti-proliferative activity against various cancer cell lines. In addition, DMFHC has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. DMFHC has also been shown to exhibit anti-inflammatory and anti-viral properties. However, further studies are needed to fully understand the biochemical and physiological effects of DMFHC.
実験室実験の利点と制限
DMFHC has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent anti-cancer activity against various cancer cell lines. DMFHC also exhibits relatively low toxicity, making it a potential candidate for further pre-clinical and clinical studies. However, DMFHC has some limitations for lab experiments. It is a relatively new compound, and further studies are needed to fully understand its mechanism of action and potential applications in medicinal chemistry.
将来の方向性
There are several future directions for the study of DMFHC. One potential direction is to further investigate its mechanism of action and potential applications in medicinal chemistry. Another direction is to study the pharmacokinetics and pharmacodynamics of DMFHC in pre-clinical and clinical studies. In addition, further studies are needed to fully understand the biochemical and physiological effects of DMFHC and its potential limitations for lab experiments. Overall, DMFHC has the potential to be a promising candidate for further research in medicinal chemistry.
合成法
DMFHC can be synthesized using a simple two-step reaction. The first step involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 2-methyl-3-furoic acid hydrazide to form the intermediate product, N-(3,4-dimethoxyphenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide. The second step involves the reaction of the intermediate product with carbon disulfide and hydrazine hydrate to form DMFHC. The overall reaction scheme is shown below:
科学的研究の応用
DMFHC has been studied for its potential applications in medicinal chemistry, particularly as an anti-cancer agent. Studies have shown that DMFHC exhibits potent anti-proliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DMFHC has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. In addition to its anti-cancer activity, DMFHC has also been studied for its anti-inflammatory and anti-viral properties.
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[(2-methylfuran-3-carbonyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-9-11(6-7-22-9)14(19)17-18-15(23)16-10-4-5-12(20-2)13(8-10)21-3/h4-8H,1-3H3,(H,17,19)(H2,16,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERPTSKCMYOKHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NNC(=S)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[(1,3-benzodioxol-4-ylmethyl)amino]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5883726.png)
![N-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5883729.png)
![N'-{[1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B5883736.png)

![3-[(4-chlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B5883757.png)



![N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5883779.png)
![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3-chlorobenzamide](/img/structure/B5883780.png)